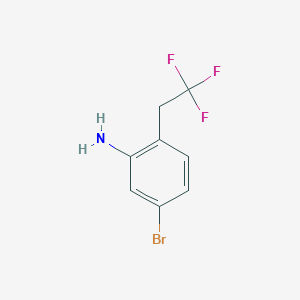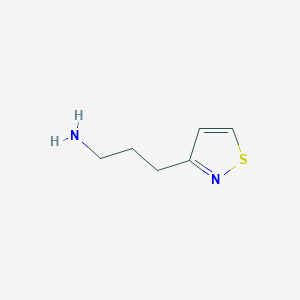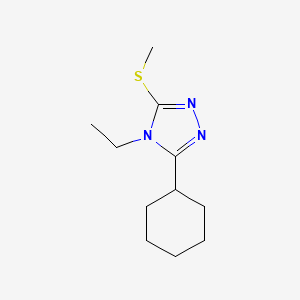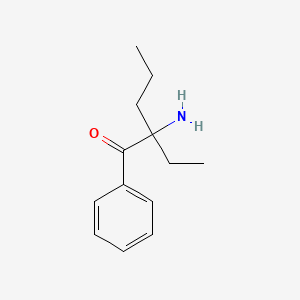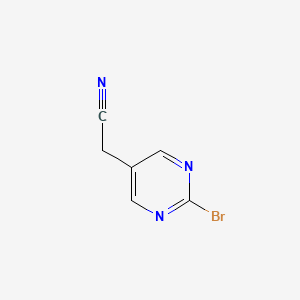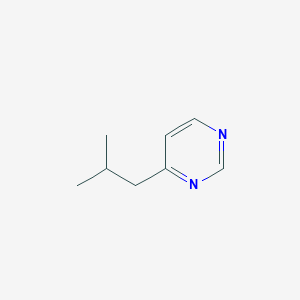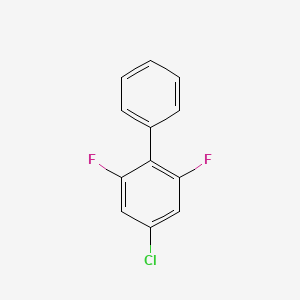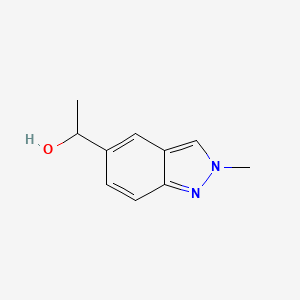
3,3-Difluoro-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-methylpiperidine: is an organic compound with the molecular formula C₆H₁₂F₂N It is a derivative of piperidine, a six-membered heterocyclic amine, where two fluorine atoms are substituted at the 3rd position and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methylpiperidine typically involves the fluorination of 4-methylpiperidine. One common method is the reaction of 4-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Difluoro-4-methylpiperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted piperidines.
Scientific Research Applications
Chemistry: 3,3-Difluoro-4-methylpiperidine is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its piperidine backbone is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-methylpiperidine involves its interaction with specific molecular targets, often enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.
Comparison with Similar Compounds
3-Fluoro-4-methylpiperidine: Similar structure but with only one fluorine atom, leading to different chemical properties and reactivity.
4-Methylpiperidine: Lacks fluorine atoms, resulting in lower chemical stability and different biological activity.
3,3-Difluoropiperidine: Similar fluorination pattern but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 3,3-Difluoro-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3rd position and a methyl group at the 4th position makes it a valuable compound for various applications, particularly in the development of fluorinated pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,3-difluoro-4-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3 |
InChI Key |
MVQKDOYPBRWCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
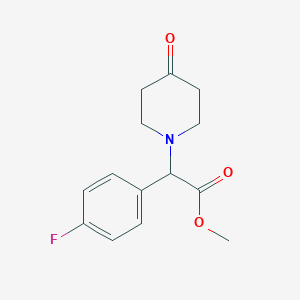
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
